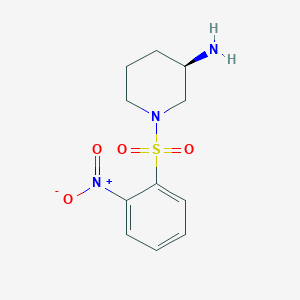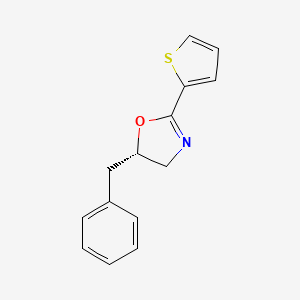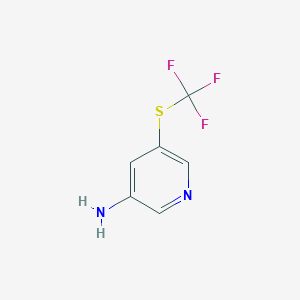
5-((Trifluoromethyl)thio)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Trifluoromethyl)thio)pyridin-3-amine is an organic compound that features a trifluoromethylthio group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Trifluoromethyl)thio)pyridin-3-amine typically involves the introduction of the trifluoromethylthio group to a pyridine derivative. One common method is the reaction of 3-aminopyridine with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide or acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-((Trifluoromethyl)thio)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
5-((Trifluoromethyl)thio)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of various chemical products, including pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 5-((Trifluoromethyl)thio)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Trifluoromethyl)pyridin-3-amine
- 3-Amino-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
5-((Trifluoromethyl)thio)pyridin-3-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H5F3N2S |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
5-(trifluoromethylsulfanyl)pyridin-3-amine |
InChI |
InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-1-4(10)2-11-3-5/h1-3H,10H2 |
Clé InChI |
IVYWQMQYEUHDHU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1SC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


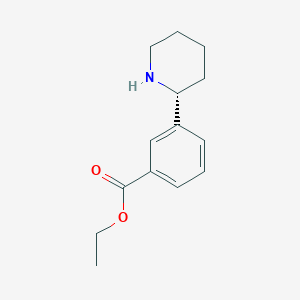
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)
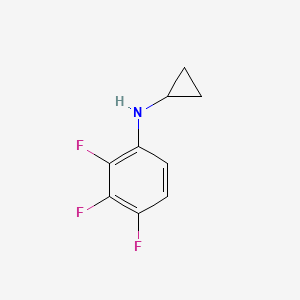

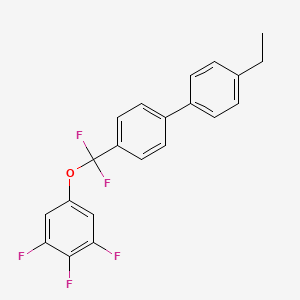
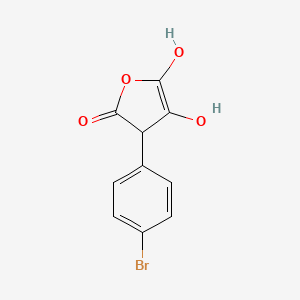
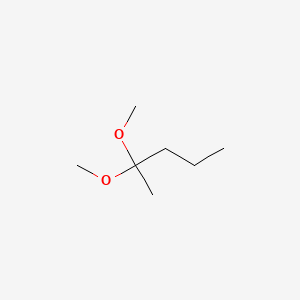
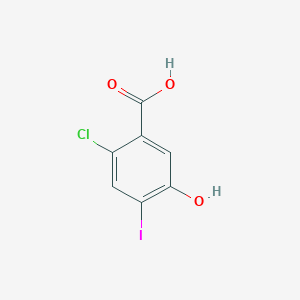
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12843020.png)


